1-(Pyrazin-2-yl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(Pyrazin-2-yl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a pyrazine moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the homolytic aromatic alkylation protocol, which is metal-free and utilizes radical reactions . Another method includes the condensation of pyrazin-2-amine with cyclohexanecarboxylic acid derivatives under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Pyrazin-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-(Pyrazin-2-yl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound shares the pyrazine moiety but has a different cyclic structure, leading to distinct chemical properties.
5-(Pyrazin-2-yl)isophthalic acid: Another similar compound with a pyrazine ring, used in coordination chemistry.
Uniqueness: 1-(Pyrazin-2-yl)cyclohexane-1-carboxylic acid is unique due to its specific combination of a cyclohexane ring and a pyrazine moiety, which imparts distinct chemical reactivity and potential applications. Its structural features enable diverse interactions and reactions, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-pyrazin-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-10(15)11(4-2-1-3-5-11)9-8-12-6-7-13-9/h6-8H,1-5H2,(H,14,15) |
InChI Key |
MBQVYNITSIBDTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NC=CN=C2)C(=O)O |
Origin of Product |
United States |
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